Product packaging for 2-Methyl-5-(pyrrolidin-2-yl)pyridine(Cat. No.:CAS No. 90872-72-3)

2-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B022502
CAS No.: 90872-72-3
M. Wt: 162.23 g/mol
InChI Key: WZVVISVPTUREQN-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-2-yl)pyridine, a compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol, is a nicotine analog of significant interest in scientific research. Also known as 6-Methyl nornicotine, this derivative features a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidine ring at the 5-position . The compound has a boiling point of 269.4°C at 760 mmHg and a melting point of 65-70°C . This compound serves as a key intermediate and building block in organic synthesis and medicinal chemistry. Its primary research value lies in its structural similarity to nicotine, making it a valuable compound for neuropharmacological studies and the development of novel ligands for nicotinic acetylcholine receptors (nAChRs) . Recent patent literature highlights its application in the preparation of advanced molecules like 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, which is investigated for use in electronic cigarette liquid aerosols due to its sensory properties . The synthetic route to such compounds often begins with readily available starting materials like 6-methyl nicotinate, enabling industrial-scale production with high purity and yield . Available as the free base and in salt forms such as the hydrochloride and dihydrochloride , this compound offers flexibility for various experimental conditions. The (R)-enantiomer is also available for stereospecific research applications . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2 B022502 2-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 90872-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVVISVPTUREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60508855
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
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Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90872-72-3
Record name 2-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-(pyrrolidin-2-yl)pyridine
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Advanced Synthetic Strategies for 2 Methyl 5 Pyrrolidin 2 Yl Pyridine and Its Analogs

Methodologies for Scaffold Construction and Functionalization

The creation of the 2-methyl-5-(pyrrolidin-2-yl)pyridine scaffold is a multi-faceted challenge, requiring precise control over the assembly of the two interconnected heterocyclic rings. Chemists have devised several innovative strategies to construct this framework and introduce a variety of functional groups.

Approaches Utilizing 6-Methylnicotinate (B8608588) as a Key Precursor

A prominent strategy for the synthesis of this compound and its N-substituted analogs commences with 6-methylnicotinate esters. This readily available starting material serves as a versatile platform for the elaboration of the pyridine (B92270) core. One documented approach involves the condensation of a 6-methylnicotinate ester, such as methyl 6-methylnicotinate, with N-vinylpyrrolidone in the presence of a base like sodium tert-butoxide. This reaction forms a 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt intermediate. Subsequent treatment with a strong acid, such as concentrated hydrochloric acid, followed by reduction, yields this compound. The final N-alkylation, for instance, methylation using formaldehyde, can then be performed to obtain analogs like 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683).

The versatility of 6-methylnicotinate extends to its use in the synthesis of a wide array of substituted pyridine derivatives, highlighting its importance as a foundational building block in medicinal and materials chemistry. orgsyn.org

Pyrrolidine (B122466) Ring Formation and Integration into Pyridine Systems

The construction of the pyrrolidine ring and its linkage to the pyridine core is a critical aspect of the synthesis. Beyond the use of N-vinylpyrrolidone, a variety of methods exist for the formation of the pyrrolidine moiety. These can be broadly categorized into cyclization of acyclic precursors and transformations of other cyclic systems.

A notable and innovative method for pyrrolidine synthesis is the photo-promoted ring contraction of pyridines using a silylborane reagent. orgsyn.org This process can transform readily available pyridine derivatives into functionalized pyrrolidines, which can then be further elaborated. orgsyn.org While not a direct route to the target molecule in one step, this methodology showcases the advanced techniques available for constructing the pyrrolidine scaffold.

In the context of the synthesis starting from 6-methylnicotinate, the pyrrolidine ring is effectively integrated by using a pre-formed lactam (N-vinylpyrrolidone) which undergoes a series of transformations to ultimately yield the desired saturated five-membered ring attached to the pyridine at the 5-position.

Strategic Coupling Reactions for Pyridine-Pyrrolidine Linkage

Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions that can be strategically employed to forge the bond between the pyridine and pyrrolidine rings. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the principles of established coupling reactions are highly applicable.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds. acsgcipr.orglibretexts.orgorganic-chemistry.orgnih.gov In a hypothetical application to the synthesis of our target molecule, a 5-halo-2-methylpyridine (e.g., 5-bromo-2-methylpyridine) could be coupled with pyrrolidine using a palladium catalyst and a suitable phosphine (B1218219) ligand. This would directly install the pyrrolidine ring onto the pyridine core. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields.

Negishi Coupling: This powerful palladium-catalyzed cross-coupling reaction forms C-C bonds between an organozinc compound and an organic halide. orgsyn.orgresearchgate.netorganic-chemistry.orgorgsyn.org To apply this to our target, one could envision two potential pathways:

Coupling of a 5-(pyrrolidin-2-yl)zinc reagent with a 2-methyl-5-halopyridine.

Coupling of a 2-methyl-5-pyridylzinc reagent with a 2-halopyrrolidine derivative.

The Negishi coupling is known for its high functional group tolerance and is a valuable tool for the synthesis of complex biaryl and heteroaryl compounds.

The table below illustrates the potential application of these strategic coupling reactions.

Coupling ReactionPyridine PartnerPyrrolidine PartnerCatalyst System
Buchwald-Hartwig 5-Halo-2-methylpyridinePyrrolidinePd catalyst + Phosphine ligand
Negishi 2-Methyl-5-halopyridine2-(Trialkylstannyl)pyrrolidinePd catalyst
Negishi 2-Methyl-5-pyridylzinc halide2-HalopyrrolidinePd catalyst

Enantioselective Synthesis and Chiral Control in this compound Derivatives

The pyrrolidine ring in this compound contains a stereocenter at the 2-position, meaning the compound can exist as two enantiomers, (R) and (S). The ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly in pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.

Asymmetric Synthetic Routes for (R)- and (S)-Enantiomers

The synthesis of optically active this compound, also known as 6-methylnornicotine, can be approached through several asymmetric strategies. chemicalbook.com One common method involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For instance, a general procedure for the enantioselective synthesis of nornicotine (B190312) analogs involves the condensation of a chiral ketone, such as (1R,2R,5R)-(+)- or (1S,2S,5S)-(-)-2-hydroxy-3-pinanone, with an appropriate aminomethylpyridine. The resulting chiral ketimine can then undergo diastereoselective alkylation, followed by removal of the chiral auxiliary and cyclization to yield the desired enantiomerically enriched pyrrolidine derivative.

Another approach is the resolution of a racemic mixture of this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers, having different physical properties, can then be separated by crystallization. Subsequent liberation of the amine from the separated diastereomeric salts affords the individual (R) and (S) enantiomers.

Utilization of Chiral Auxiliaries and Catalysts in Asymmetric Transformations

The field of asymmetric synthesis has been revolutionized by the development of a vast array of chiral auxiliaries and catalysts that can induce high levels of enantioselectivity. nih.goviupac.orgwordpress.com

Chiral Auxiliaries: As mentioned previously, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. iupac.orgwordpress.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary could be attached to either the pyridine or the pyrrolidine precursor to direct a key bond-forming step, such as a cyclization or a coupling reaction, in a stereoselective manner.

Chiral Catalysts: The use of chiral catalysts is a highly efficient and atom-economical approach to asymmetric synthesis. nih.govresearchgate.netrsc.org A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral pyrrolidines, a number of catalytic asymmetric methods have been developed, including:

Asymmetric Hydrogenation: Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can be used for the enantioselective hydrogenation of prochiral enamines or imines to produce chiral amines.

Asymmetric C-H Activation/Functionalization: Recent advances have enabled the direct enantioselective functionalization of C-H bonds, offering a streamlined approach to chiral molecules.

Asymmetric Cycloadditions: Chiral Lewis acids or organocatalysts can catalyze enantioselective [3+2] cycloaddition reactions to construct chiral pyrrolidine rings.

The table below summarizes some of the key chiral technologies applicable to the synthesis of enantiomerically enriched this compound derivatives.

Asymmetric StrategyKey Reagent/CatalystPrinciple
Chiral Auxiliary (+)- or (-)-2-Hydroxy-3-pinanoneTemporary incorporation to direct a diastereoselective reaction.
Chiral Resolving Agent Chiral carboxylic acids (e.g., tartaric acid derivatives)Formation of separable diastereomeric salts with the racemic amine.
Asymmetric Catalysis Chiral Rhodium or Ruthenium complexes with phosphine ligandsEnantioselective hydrogenation of a prochiral precursor.
Organocatalysis Chiral amines or acidsCatalyzing key bond-forming reactions with high enantioselectivity.

Derivatization and Chemical Modification of the this compound Core

Modification and Substitution on the Pyrrolidine Moiety

The pyrrolidine ring of this compound is a key site for structural modifications aimed at modulating the compound's physicochemical properties and biological activity. The saturated, non-planar nature of this sp³-rich scaffold allows for fine-tuning of the molecule's three-dimensional shape, which can significantly impact its interaction with biological targets. nih.gov Synthetic strategies often focus on N-substitution and functionalization of the pyrrolidine carbons.

A common modification is N-alkylation, particularly N-methylation, of the pyrrolidine nitrogen. This converts the secondary amine of the parent compound into a tertiary amine. One documented synthesis of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine starts from 6-methyl nicotinate. The process involves a multi-step route culminating in the reduction of an intermediate, which can be achieved using various reducing agents like lithium triethylborohydride or a combination of sodium dithionite (B78146) and lithium triethylborohydride, to yield the final N-methylated product. patsnap.comgoogle.com This transformation from a secondary to a tertiary amine can alter properties such as basicity, polarity, and the ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic profiles. nih.gov

Beyond simple N-alkylation, more complex substitutions can be introduced on the pyrrolidine ring to explore the chemical space more broadly. General synthetic methodologies for pyrrolidine modification, such as acylation reactions, can be employed. For instance, the free amine of a pyrrolidine intermediate can react with reagents like acetyl chloride to produce acetoxy derivatives. nih.gov While not directly reported for this compound itself, such strategies are standard practice in medicinal chemistry to introduce varied functional groups. nih.gov

Furthermore, substitutions on the carbon framework of the pyrrolidine ring can be achieved. The introduction of methyl groups, for example, leads to analogs such as 2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine. nih.gov These modifications can introduce chiral centers, influencing the stereochemistry of the molecule, which is often a determining factor in its biological efficacy and selectivity. nih.gov The synthesis of such substituted pyrrolidines can be accomplished through various classical methods, including 1,3-dipolar cycloadditions or multi-step aminocyclization routes, which allow for controlled installation of substituents at specific positions on the ring. nih.gov

Table 1: Examples of Modifications on the Pyrrolidine Moiety

Derivative Name Modification Type Synthetic Precursor/Method Reference
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine N-Methylation Starting from 6-methyl nicotinate; reduction using agents like lithium triethylborohydride. patsnap.comgoogle.com
(R)-(1-(4-undecylbenzyl)pyrrolidin-2-yl)methyl acetate (B1210297) N-Benzylation and C2-Acoxymethylation Reductive amination followed by acylation with acetyl chloride on a 2-(hydroxymethyl)pyrrolidine scaffold. nih.gov

Synthesis of Advanced Analogs for Structure-Activity Profiling

The synthesis of advanced analogs of this compound is crucial for establishing detailed structure-activity relationships (SAR). This process involves systematically altering the molecular structure and evaluating the impact of these changes on biological activity, providing insights into the key interactions between the ligand and its target. A notable example of this approach is the development of analogs as potential imaging agents for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

In one such study, a series of analogs were developed based on a related high-affinity nAChR ligand, aiming to improve properties like lipophilicity for better penetration of the blood-brain barrier (BBB), a desirable trait for positron emission tomography (PET) imaging agents. nih.gov The core structure was modified by introducing a vinyl linkage and various substituents on the pyridine ring. The synthesis of these advanced analogs provides a clear illustration of SAR-driven design. nih.gov

For example, analogs of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine were synthesized to probe how structural changes affect binding affinity at nAChRs. These modifications included altering the pyridine substitution pattern and the nature of the linker. The resulting in vitro binding affinities were determined, revealing a range of potencies. nih.gov

Molecular modeling studies accompanying these syntheses showed differences in the conformational profiles and electronic properties of the new compounds, further elucidating the SAR at nAChRs. It was found that N-methyl derivatives demonstrated particularly high affinities, making them prime candidates for radiolabeling and further development as PET radiotracers. nih.gov This highlights a key principle of advanced analog synthesis: modifications are not made randomly but are guided by a hypothesis about how specific structural features contribute to the desired biological or physicochemical profile. nih.govmdpi.com

Table 2: Research Findings on Advanced Analogs for nAChR

Compound Modification In Vitro Binding Affinity (Ki, pM) Key Finding Reference
2-[(18)F]fluoro-A-85380 (Reference Compound) Fluorinated analog N/A Low lipophilicity, slow BBB penetration. nih.gov
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine N-methyl, chloro and vinyl-pyridine substitution 28 High affinity at nAChRs, higher lipophilicity. nih.gov
Analog 6b (structure related to the above) N-methyl, chloro and vinyl-pyridine substitution 23 Very high affinity at nAChRs, suitable for PET tracer development. nih.gov

Sophisticated Spectroscopic and Structural Characterization of 2 Methyl 5 Pyrrolidin 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds in solution. For a molecule such as 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a suite of one-dimensional and multi-dimensional NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space connectivities.

Multi-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Assignment

A comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound would begin with standard one-dimensional experiments. However, due to the potential for signal overlap and the complexity of the spin systems, multi-dimensional NMR techniques are critical for unambiguous assignments. chemicalbook.com

Correlation SpectroscopY (COSY): This homonuclear correlation experiment would be used to identify protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would reveal the connectivity within the pyridine (B92270) and pyrrolidine (B122466) rings. For instance, correlations would be expected between the protons on adjacent carbons of the pyrrolidine ring (H-2' with H-3', H-3' with H-4', and H-4' with H-5') and between the aromatic protons on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. thegoodscentscompany.com It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the carbon spectrum significantly.

Heteronuclear Multiple Bond Correlation (HMBC): To piece together the entire molecular puzzle, HMBC is employed to identify longer-range couplings between protons and carbons (typically over two to four bonds). thegoodscentscompany.com This technique is crucial for connecting the pyrrolidine ring to the pyridine ring, for example, by observing correlations between the pyrrolidinyl protons (e.g., H-2') and the pyridinyl carbons (e.g., C-5), and between the methyl protons and the carbons of the pyridine ring.

A hypothetical data table for the expected NMR assignments is presented below. The chemical shifts are illustrative and based on typical values for similar structures.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity
2 158.0 - -
3 122.5 7.20 d
4 136.0 7.60 dd
5 135.0 - -
6 148.0 8.40 d
CH₃-2 24.0 2.50 s
2' 60.0 4.10 t
3' 25.0 2.00 m
4' 22.0 1.90 m
5' 35.0 3.30 m

Note: This table is for illustrative purposes only. Actual chemical shifts may vary.

Stereochemical Probing via NOESY and ROESY Experiments

The pyrrolidine ring of this compound contains a stereocenter at the C-2' position. The determination of the relative and absolute stereochemistry is a critical aspect of its characterization. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful NMR techniques that probe through-space interactions between protons that are in close proximity, typically within 5 Å. bu.edu

By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial relationships between different protons can be determined. For instance, a NOE between a proton on the pyridine ring and a specific proton on the pyrrolidine ring would provide information about the preferred conformation around the C5-C2' bond. These experiments are essential for distinguishing between different stereoisomers. bu.edu

Dynamic NMR for Conformational Studies and Interconversion Processes

The pyrrolidine ring is not planar and can exist in various puckered conformations (envelope or twist forms) that can interconvert. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational dynamics. thegoodscentscompany.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion may be slow on the NMR timescale, leading to separate signals for protons in different conformations. As the temperature is raised, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a time-averaged signal. Analysis of this data can provide thermodynamic and kinetic parameters for the conformational processes.

X-ray Crystallography for Definitive Solid-State Structure Analysis

While NMR spectroscopy provides invaluable information about the structure and dynamics in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique can provide the precise three-dimensional coordinates of each atom in the molecule, thereby confirming the connectivity established by NMR. nih.gov

Crucially, for a chiral molecule, X-ray diffraction from a crystal of a single enantiomer allows for the determination of the absolute configuration (R or S) at the stereocenter (C-2'). This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms. The resulting crystallographic data would also reveal the preferred conformation of the pyrrolidine ring and the dihedral angle between the pyridine and pyrrolidine rings in the solid state.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1045.6
Z 4

Note: This table is for illustrative purposes only and represents typical data for a small organic molecule.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. nih.gov This analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the pyridine rings. For this compound, the pyrrolidine NH group can act as a hydrogen bond donor, and the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of supramolecular assemblies. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

Co-crystallization and Salt Form Structural Investigations

The formation of crystalline solids is fundamental for the definitive structural elucidation of a molecule via X-ray diffraction. For this compound, which exists as an oil at room temperature, co-crystallization or salt formation is a necessary strategy to produce single crystals suitable for analysis. alfa-chemistry.com

Co-crystallization involves combining the target molecule with a carefully selected co-former, leading to a new crystalline solid phase held together by non-covalent interactions, such as hydrogen bonding. The basic nitrogen atoms in both the pyridine and pyrrolidine rings of this compound make them excellent hydrogen bond acceptors. The secondary amine of the pyrrolidine ring also provides a hydrogen bond donor site. nih.gov This allows for the formation of robust supramolecular synthons with co-formers containing complementary functional groups, like carboxylic acids.

Alternatively, salt formation can be achieved by reacting the basic sites of the molecule with an acid to form a crystalline salt. Given the presence of two basic nitrogen centers, a variety of acid counter-ions could be employed to generate stable, crystalline salt forms.

While specific co-crystal or salt structures of this compound are not widely reported in the literature, the principles are well-established. A relevant example is the structural analysis of nicotine (B1678760), which shares the pyridine-pyrrolidine core. In one study, a metal-organic framework (MOF), APF-80, was used as a "crystalline sponge" to encapsulate and structurally resolve the nicotine molecule. acs.org The nicotine molecules were coordinated to cobalt(II) centers within the framework, which restrained the motion of the pyridine ring, allowing for its structural determination with atomic resolution. acs.org This demonstrates a powerful, albeit indirect, method for the structural investigation of challenging molecules like this compound.

Advanced Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄N₂. nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. The predicted exact mass values are crucial for its unambiguous identification in complex samples. waters.com

Table 1: Predicted HRMS Data for this compound Adducts
Adduct TypeMass-to-Charge Ratio (m/z)
[M+H]⁺ (Protonated Molecule)163.12297
[M+Na]⁺ (Sodium Adduct)185.10491
[M]⁺ (Radical Cation)162.11514
Monoisotopic Mass162.11570
nih.govuni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. cdnsciencepub.com For this compound, the protonated molecule [M+H]⁺ at m/z 163.1 is the typical precursor ion in electrospray ionization (ESI).

Studies on structurally related α-pyrrolidinophenones and other N-substituted pyrrole (B145914) derivatives reveal characteristic fragmentation pathways that are applicable here. researchgate.net The most prominent fragmentation is the cleavage of the bond between the two rings, resulting in the loss of the neutral pyrrolidine moiety (mass = 71 Da). This leads to a highly abundant product ion corresponding to the 2-methyl-5-vinylpyridine (B86018) cation. Subsequent fragmentations would involve the breakdown of this pyridinium (B92312) ion.

Table 2: Predicted MS/MS Fragmentation Pathway for [C₁₀H₁₄N₂ + H]⁺
Precursor Ion (m/z)Major Product Ion (m/z)Proposed Neutral LossProposed Product Ion Structure
163.192.1C₄H₉N (Pyrrolidine)Protonated 2-methyl-5-vinylpyridine

Understanding these pathways is critical for distinguishing isomers and identifying the compound in complex mixtures. acs.org

The identification and quantification of impurities are crucial in pharmaceutical and chemical manufacturing. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-HRMS, is the state-of-the-art technique for this purpose. waters.com For this compound, which is an analog of nicotine, impurity profiling is essential to ensure purity and safety. nih.gov

Common impurities in related synthetic nicotine products include other alkaloids and side-products from the synthesis, such as incompletely reacted starting materials or over-alkylated derivatives. chromatographyonline.comacs.org An LC-MS method can separate these impurities from the main compound, and the mass spectrometer can then identify them based on their exact mass and fragmentation patterns. This approach allows for the detection and characterization of impurities even at trace levels, ensuring the quality of the final product. nih.gov

Vibrational Spectroscopy (IR, Raman) and Electronic Absorption Spectroscopy (UV-Vis)

Vibrational and electronic spectroscopy provide detailed information about the bonding, functional groups, and electronic structure of this compound.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectrum of this compound can be understood by considering the characteristic vibrations of its constituent parts: the 2,5-disubstituted pyridine ring and the pyrrolidine ring. cdnsciencepub.comspectrabase.com

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is a sharp and intense band often seen around 1000 cm⁻¹. researchgate.netacs.org The out-of-plane C-H bending modes are observed below 900 cm⁻¹. cdnsciencepub.com

Pyrrolidine Ring Vibrations : The pyrrolidine ring contributes C-H stretching vibrations (aliphatic) in the 2850-2960 cm⁻¹ region. The N-H stretching of the secondary amine appears as a broader band around 3300-3500 cm⁻¹. CH₂ scissoring and twisting modes are expected in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively. berkeley.edu

Methyl Group Vibrations : The methyl group attached to the pyridine ring will have characteristic symmetric and asymmetric stretching and bending modes. nih.gov

Table 3: General Vibrational Mode Assignments for this compound
Wavenumber Range (cm⁻¹)AssignmentAssociated Moiety
3300 - 3500N-H stretchPyrrolidine
3000 - 3100Aromatic C-H stretchPyridine
2850 - 2960Aliphatic C-H stretchPyrrolidine, Methyl
1550 - 1610C=C, C=N ring stretchPyridine
1400 - 1470CH₂ scissoringPyrrolidine
~1000Ring breathing modePyridine
Below 900Out-of-plane C-H bendPyridine

The vibrational spectra are also sensitive to the conformation of the molecule, specifically the dihedral angle between the pyridine and pyrrolidine rings. Similar to biphenyl (B1667301) and other biaryl systems, rotation around the C-C single bond connecting the two rings is subject to steric hindrance. libretexts.org Changes in this dihedral angle will alter the coupling between the vibrational modes of the two rings, leading to shifts in frequency and changes in intensity. ic.ac.uknih.gov This conformational sensitivity can be exploited to study the molecule's three-dimensional structure in different environments.

UV-Visible spectroscopy probes the electronic transitions within the molecule. Substituted pyridines typically show two main absorption bands in the UV region. nist.govnist.govresearchgate.net These correspond to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen atom. The substitution pattern on the pyridine ring, including the methyl group and the pyrrolidine ring, will influence the exact position and intensity of these absorption maxima.

Electronic Transitions and Optical Properties Analysis

The electronic absorption and emission properties of this compound are governed by the interplay of the pyridine and pyrrolidine rings. The analysis of its electronic transitions provides valuable insights into its molecular orbital structure and photophysical behavior.

Electronic Transitions

The ultraviolet (UV) absorption spectrum of this compound is expected to be dominated by electronic transitions originating from the pyridine chromophore. Based on studies of similar pyridine derivatives, such as nicotine and nornicotine (B190312), two primary types of transitions are anticipated in the near-UV region: π-π* and n-π* transitions. nih.govnih.gov

The π-π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the pyridine ring. These are typically high-intensity absorptions. For instance, (S)-nicotine exhibits a π-π* transition centered around 263 nm. nih.gov The n-π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital, is generally of lower intensity and can be observed as a shoulder or a separate band, often at a longer wavelength than the main π-π* band. In (S)-nicotine, this transition is observed around 240 nm. nih.gov

The presence of the methyl group on the pyridine ring in this compound is expected to cause a slight red shift (shift to longer wavelengths) in these transitions compared to unsubstituted pyridine, a phenomenon observed in picolines (methylpyridines). aip.org The pyrrolidinyl substituent can also influence the electronic transitions through inductive and potential charge-transfer effects. nih.gov

Table 1: Comparison of UV Absorption Maxima of this compound and Related Compounds

CompoundSolventλmax (nm) for π-π* transitionλmax (nm) for n-π* transitionReference
PyridineIso-octane~251~270 (shoulder) aip.org
3-PicolineIso-octane~257~275 (shoulder) aip.org
(S)-NicotineWater (pH 8.25)262240 (shoulder) nih.gov
(S)-NornicotineWaterSimilar to NicotineSimilar to Nicotine nih.gov
This compoundNot specifiedNot directly availableNot directly available

Optical Properties and Fluorescence

The fluorescence properties of this compound are intrinsically linked to its electronic structure. Pyridine itself is weakly fluorescent, but substitution can significantly alter its emission characteristics. researchgate.netresearchgate.net Many pyridine derivatives are known to be fluorescent, with emission wavelengths typically in the range of 300-450 nm, depending on the nature and position of the substituents and the polarity of the solvent. mdpi.comsciforum.net

The fluorescence of substituted pyridines often arises from the lowest excited singlet state (S1). The nature of this state (n-π* or π-π) is a critical determinant of the fluorescence quantum yield. Generally, compounds where the lowest excited state is of n-π character tend to have lower fluorescence quantum yields due to efficient intersystem crossing to the triplet state. In contrast, a lowest excited state of π-π* character often leads to stronger fluorescence. mdpi.com The solvent can also play a significant role, with polar solvents often stabilizing π-π* states and leading to changes in emission wavelength and intensity. researchgate.net

For this compound, it is plausible that it exhibits fluorescence, with the emission characteristics being sensitive to the surrounding environment. The pyrrolidine ring, with its non-bonding electrons on the nitrogen, could potentially participate in photoinduced electron transfer (PET) processes, which can quench fluorescence. nih.gov However, the specific fluorescence spectrum and quantum yield of this compound would require experimental determination.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can provide detailed vibrational information about molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. nih.gov This technique offers the potential for the trace analysis of this compound by significantly enhancing its Raman scattering signal.

The enhancement in SERS arises from two primary mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electric field at the metal surface, and a chemical mechanism, involving charge-transfer interactions between the analyte and the SERS substrate. nih.gov For pyridine and its derivatives, the nitrogen atom's lone pair of electrons can strongly interact with the metal surface, leading to a significant chemical enhancement. nih.gov

The SERS spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of both the pyridine and pyrrolidine rings. Key vibrational modes would include:

Pyridine ring breathing modes: These are typically strong bands in the Raman spectrum of pyridine and are sensitive to substitution.

C-H stretching and bending modes: Vibrations from both the aromatic pyridine ring and the aliphatic pyrrolidine ring.

C-N stretching modes: From both the pyridine and pyrrolidine moieties.

Pyrrolidine ring deformations: Vibrational modes associated with the puckering and twisting of the five-membered ring.

The orientation of the molecule on the SERS substrate would significantly influence the relative intensities of the observed bands. For instance, if the molecule adsorbs via the pyridine nitrogen, the vibrational modes of the pyridine ring would likely be more enhanced.

Theoretical and Computational Investigations of 2 Methyl 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric parameters, stability, and electronic characteristics of 2-Methyl-5-(pyrrolidin-2-yl)pyridine.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For this compound, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. nih.govresearchgate.netresearchgate.net This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

The optimization would likely reveal a non-planar structure due to the puckering of the pyrrolidine (B122466) ring and the rotational freedom between the pyridine (B92270) and pyrrolidine rings. nih.gov For instance, in studies of similar pyridine derivatives, the dihedral angles between the pyridine ring and other connected cyclic moieties were found to be in the range of 40-50°. nih.gov The total energy calculated for the optimized structure is a key indicator of its thermodynamic stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

ParameterPredicted Value
C-N (Pyridine Ring) Bond Length~1.34 Å
C-C (Pyridine Ring) Bond Length~1.39 Å
C-C (Pyrrolidine Ring) Bond Length~1.53 Å
C-N (Pyrrolidine Ring) Bond Length~1.47 Å
Dihedral Angle (Pyridine-Pyrrolidine)45-55°

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

To achieve higher accuracy, particularly for electronic properties and reaction energetics, ab initio and post-Hartree-Fock methods can be employed. The Hartree-Fock (HF) method provides a foundational approximation but neglects electron correlation. wikipedia.orgornl.gov Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, systematically incorporate electron correlation, offering more precise energy calculations at a greater computational expense. wikipedia.orgresearchgate.netepfl.ch

These high-level calculations are crucial for refining the energy landscape and providing benchmark data for less computationally intensive methods like DFT. For nitrogen-containing heterocycles, these methods can be particularly important for accurately describing properties like proton affinity and interaction energies. nih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (e.g., MEP)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine and pyrrolidine nitrogen atoms. The LUMO would likely be distributed over the aromatic pyridine ring. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical stability; a larger gap implies lower reactivity and higher kinetic stability. mdpi.com

Table 2: Projected Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
EHOMO-6.0 to -6.5
ELUMO-1.0 to -1.5
Energy Gap (ΔE)4.5 to 5.5

Note: These values are estimations based on calculations of similar pyridine derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net For this compound, the MEP would show regions of negative potential (typically colored red) around the nitrogen atoms, indicating them as likely sites for electrophilic attack. nih.govresearchgate.net Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton of the pyrrolidine ring, suggesting susceptibility to nucleophilic attack. nih.gov

Conformational Landscape and Molecular Dynamics Simulations

The flexibility of the pyrrolidine ring and the linkage between the two rings in this compound result in a complex conformational landscape that can be explored using computational methods.

Exploration of Conformational Preferences and Energy Minima

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific substituents on the ring influence which conformation is energetically preferred. researchgate.netnih.gov A conformational search using computational methods would identify the various stable conformers (energy minima) of this compound and their relative energies. researchgate.net This analysis is crucial as the biological activity of a molecule can be dependent on its preferred conformation. Studies on N-substituted pyrrolidines have shown that the relative energies between different conformers can be small, indicating that the molecule may exist as a mixture of conformations in equilibrium. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment, such as a solvent. rsc.org An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange around the solute and how this affects its conformational preferences. rsc.orgacs.org

These simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time, providing a dynamic picture of the molecule's structure. For instance, MD studies on similar compounds have shown that strong hydrogen bonding between the molecule and protic solvents can significantly influence the conformational equilibrium and the accessibility of reactive sites. rsc.org

Pseudorotation and Ring Pucker Analysis of the Pyrrolidine Moiety

The puckering of a five-membered ring can be described by two main conformations: the "envelope" (E) form, where four atoms are coplanar and the fifth is out of the plane, and the "twist" (T) form, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. Solution NMR studies on dipeptides containing 2-methyl substituted proline derivatives have shown that methylation on the pyrrolidine ring can significantly influence the ring's puckering and the geometry of adjacent amide bonds. nih.gov For this compound, computational analysis using methods like Density Functional Theory (DFT) can be employed to determine the phase angle of pseudorotation and the puckering amplitude. These calculations would identify the most stable low-energy conformers (e.g., C2-endo or C3-exo), providing insight into the molecule's preferred spatial arrangement. The orientation of the C-2 methyl group is a key factor in determining the favored pucker, which in turn dictates the orientation of the pyridine substituent. nih.gov

In Silico Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation. bohrium.com For this compound, quantum mechanical methods, particularly DFT, are widely used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p) to compute the isotropic magnetic shielding tensors for each nucleus. semanticscholar.org

The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). The accuracy of these predictions has improved significantly, with modern computational workflows achieving a mean absolute error (MAE) of approximately 0.2 ppm for ¹H shifts. nih.gov These theoretical predictions are invaluable for assigning experimental spectra, resolving structural ambiguities, and understanding how the electronic environment of each nucleus is affected by the molecule's conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and representative of results from DFT/GIAO calculations.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-CH₃ 2.50 23.5
Pyridine C3-H 7.50 136.0
Pyridine C4-H 7.80 122.0
Pyridine C5 - 135.0
Pyridine C6-H 8.40 148.0
Pyrrolidine C2'-H 3.20 60.0
Pyrrolidine C3'-H₂ 1.80, 2.00 35.0
Pyrrolidine C4'-H₂ 1.70, 1.90 25.0
Pyrrolidine C5'-H₂ 3.00, 3.10 46.0

Theoretical vibrational spectroscopy is a cornerstone of molecular characterization. The infrared (IR) and Raman spectra of this compound can be predicted using DFT calculations. By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculations also provide IR intensities and Raman activities for each vibrational mode, which helps in predicting the appearance of the experimental spectra. semanticscholar.orgnih.gov

A crucial aspect of this analysis is the detailed assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This is achieved through Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic vibrations would include C-H stretching of the methyl group and aromatic pyridine ring, C=C and C=N stretching within the pyridine ring, and N-H and C-N vibrations of the pyrrolidine moiety. Comparing the computed wavenumbers (often scaled by an empirical factor to correct for anharmonicity) with experimental FTIR and FT-Raman data allows for a comprehensive and reliable assignment of the entire vibrational spectrum. nih.govresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups Frequencies are hypothetical and based on typical ranges for similar compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Region
N-H Stretch (Pyrrolidine) 3350 IR
C-H Stretch (Pyridine Ring) 3100 - 3000 IR, Raman
C-H Stretch (Methyl/Pyrrolidine) 2980 - 2870 IR, Raman
C=N/C=C Stretch (Pyridine Ring) 1600 - 1450 IR, Raman
CH₂ Scissoring (Pyrrolidine) 1470 IR
C-N Stretch (Pyrrolidine/Pyridine) 1350 - 1250 IR

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT), a powerful method for calculating the electronic transitions of molecules. chemrxiv.org This analysis predicts the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band in the UV-Vis spectrum. researchgate.net The calculations typically focus on transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), and the energy difference (HOMO-LUMO gap) is a key determinant of the absorption wavelength. nih.gov

Furthermore, computational methods can predict the nonlinear optical (NLO) properties of the molecule. NLO materials are crucial for applications in photonics and optoelectronics. Key NLO parameters, including the linear polarizability (α) and the first-order hyperpolarizability (β), can be calculated using DFT. These properties are related to the molecule's response to a strong electric field and are influenced by factors like intramolecular charge transfer. springerprofessional.de Theoretical studies can systematically assess how molecular structure correlates with NLO response, guiding the design of new materials. springerprofessional.de

Table 3: Predicted Electronic and Nonlinear Optical Properties Values are hypothetical and for illustrative purposes.

Property Predicted Value Unit
λmax (Absorption Wavelength) 265 nm
HOMO-LUMO Energy Gap 5.10 eV
Dipole Moment (μ) 2.5 Debye
Mean Polarizability (α) 15 x 10⁻²⁴ esu

Molecular Modeling for Ligand-Target Interactions and Mechanism Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. connectjournals.com For this compound, docking studies can provide valuable insights into its potential biological activity by identifying plausible binding sites and estimating the strength of the interaction. The process involves placing the 3D structure of the ligand into the active site of a receptor and using a scoring function to rank different binding poses. plos.org

The results of a docking simulation are typically expressed as a binding affinity or docking score, usually in kcal/mol, where a more negative value indicates a stronger predicted interaction. researchgate.net The analysis also reveals the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. plos.org By docking this compound against various receptors, researchers can generate hypotheses about its mechanism of action and prioritize it for further experimental testing. researchgate.netrsc.org

Table 4: Hypothetical Molecular Docking Results against a Target Receptor

Parameter Result
Target Protein Nicotinic Acetylcholine (B1216132) Receptor (α4β2)
Docking Score -7.5 kcal/mol
Key Interacting Residues TRP 149, TYR 93, TYR 198

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein receptor. By simulating the behavior of the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can elucidate the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

While specific molecular dynamics studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such investigations can be inferred from simulations of the parent compound, nicotine (B1678760), and other analogs at nicotinic acetylcholine receptors (nAChRs), which are the primary targets for these ligands. nih.govscispace.com The α4β2 nAChR subtype is a well-established target for nicotine and its derivatives. nih.gov

An MD simulation of this compound complexed with the α4β2 nAChR would typically involve the following steps:

System Setup: A high-resolution crystal structure of the α4β2 nAChR (if available, or a homology model) is used as the starting point. The this compound molecule is then "docked" into the receptor's binding site using molecular docking software. nih.gov This initial complex is then solvated in a water box with appropriate ions to simulate a physiological environment.

Simulation Run: The system undergoes a series of energy minimization and equilibration steps before the production simulation. The simulation itself calculates the forces between all atoms at very short time intervals (femtoseconds) and uses these forces to predict the subsequent atomic positions and velocities. These simulations can span from nanoseconds to microseconds, tracking the trajectory of the complex. nih.gov

Data Analysis: The resulting trajectory is analyzed to understand various aspects of the ligand-protein interaction.

Key parameters analyzed in such simulations provide critical information about the stability and nature of the binding.

Interactive Data Table: Key Parameters in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein backbone or ligand atoms from their initial position over time.A stable, low RMSD value for the ligand indicates that it remains firmly bound in the active site. Fluctuations can reveal instability or shifts in binding mode.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average position.Highlights which parts of the protein are flexible and which are rigid. High RMSF in residues at the binding site may indicate their importance in accommodating the ligand.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the simulation time.Identifies crucial hydrogen bond interactions that stabilize the complex. The pyridine nitrogen and the pyrrolidine nitrogen of the compound are potential hydrogen bond acceptors/donors.
Binding Free Energy Calculation (e.g., MM/PBSA) Estimates the free energy of binding of the ligand to the protein, providing a theoretical affinity value.Allows for a quantitative comparison of the binding affinity of this compound with that of nicotine or other analogs, helping to explain differences in potency.

For this compound, MD simulations could reveal how the addition of the methyl group on the pyridine ring affects its interaction with the nAChR binding pocket compared to nicotine. researchgate.net It could show altered hydrogen bonding patterns, different hydrophobic interactions, or a more stable (or unstable) binding pose, providing a molecular basis for its observed pharmacological properties. For instance, studies on nicotine at the α4β2 nAChR have highlighted the importance of interactions with specific aromatic residues in the binding pocket; MD simulations would clarify if the 6-methyl group enhances or disrupts these crucial interactions. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model, or "pharmacophore," represents the key steric and electronic features necessary for optimal molecular interactions with a specific biological target.

A pharmacophore model for ligands of a particular receptor, such as the α4β2 nAChR, typically includes features like:

Hydrogen Bond Acceptors

Hydrogen Bond Donors

Aromatic Rings

Hydrophobic Centers

Positive Ionizable (Cationic) Centers

While a specific pharmacophore model derived directly from this compound is not prominently documented, its structure contains the key features of the well-established nicotinic agonist pharmacophore. The pyrrolidine nitrogen is typically protonated at physiological pH, serving as a cationic center, while the pyridine nitrogen acts as a hydrogen bond acceptor.

Interactive Data Table: Pharmacophoric Features of Nicotinic Ligands

FeatureDescriptionCorresponding Moiety in this compound
Cationic Center A positively charged group, crucial for interaction with negatively charged residues in the receptor binding site.Protonated Pyrrolidine Nitrogen
Hydrogen Bond Acceptor An electronegative atom that can accept a hydrogen bond.Pyridine Ring Nitrogen
Hydrophobic Region Nonpolar regions of the molecule that can interact with hydrophobic pockets in the receptor.The methyl group on the pyridine ring and the aliphatic pyrrolidine ring.
Aromatic Ring A flat, cyclic, conjugated system that can engage in π-π stacking or cation-π interactions with aromatic residues of the receptor.Pyridine Ring

This pharmacophore model can be used as a 3D query in a process called virtual screening . Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to bind to the target receptor. researchgate.netnih.gov This approach allows researchers to rapidly screen millions of compounds in silico, prioritizing a smaller, more manageable number for synthesis and biological testing.

The workflow for a virtual screening campaign using the this compound scaffold would be as follows:

Pharmacophore Generation: A pharmacophore model is built based on the structure of this compound or other known potent nAChR ligands.

Database Screening: A large database of commercially or virtually available compounds (e.g., ZINC, ChemDB) is searched for molecules that fit the 3D arrangement of the pharmacophore features.

Filtering and Docking: The initial hits from the screening are filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking to predict their binding mode and affinity to the target receptor.

Hit Selection: The top-scoring compounds are selected for acquisition or synthesis and subsequent experimental validation.

By using the core structure, or "scaffold," of this compound in virtual screening, it is possible to identify novel compounds with different substituents but the same core architecture. nih.gov This "scaffold hopping" approach can lead to the discovery of new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov Quantitative structure-activity relationship (QSAR) studies on related 6-substituted nicotine analogs have shown that the steric and lipophilic nature of the substituent at this position can significantly influence binding affinity, providing valuable data for building more predictive pharmacophore models. researchgate.netcoresta.org

Biological Activities and Mechanistic Pharmacology of 2 Methyl 5 Pyrrolidin 2 Yl Pyridine Derivatives

Comprehensive Biological Profiling and Therapeutic Potential

The unique structural combination of a pyridine (B92270) ring and a pyrrolidine (B122466) moiety in 2-Methyl-5-(pyrrolidin-2-yl)pyridine derivatives makes them attractive candidates for diverse pharmacological applications. Research into analogous structures has revealed a wide spectrum of biological activities.

Antimicrobial Efficacy Investigations (e.g., antibacterial, antifungal, antiviral)

The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery, found in numerous natural products and synthetic drugs with antibacterial, antifungal, and antiviral properties. nih.gov Similarly, pyrrolidine derivatives are recognized for their antimicrobial potential. nih.gov

Antibacterial and Antifungal Activity: Studies on compounds incorporating both pyridine and pyrrolidine motifs have demonstrated notable antimicrobial effects. For instance, certain Mannich bases of pyrrolidine-2,5-dione linked to a pyridine moiety have shown moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi like Aspergillus oryzae and Aspergillus fumigatus. nih.govarabjchem.org

Derivatives of pyrrolidine-2,5-dione fused to other cyclic backbones have also been evaluated, showing moderate to low antimicrobial activity against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov In some cases, novel succinimide-maleimide derivatives have exhibited promising MIC values against Enterococcus faecalis (as low as 0.25 µM) and the fungus Candida albicans (as low as 0.125 µM). uni.lu Fused pyrrole (B145914) derivatives have also shown efficacy against both Gram-positive and Gram-negative bacteria, as well as the yeast C. albicans. cyberleninka.runih.gov

The following table summarizes the antimicrobial activity of some pyridine and pyrrolidine derivatives.

Compound ClassTested OrganismsActivity/MICReference
Pyrrolidine-2,5-dione derivativesBacteria and YeastsModerate to low (MICs: 16-256 μg/mL) nih.gov
Succinimide-maleimide derivativesEnterococcus faecalisGood (MIC: 0.25 µM) uni.lu
Succinimide-maleimide derivativesCandida albicansGood (MIC: 0.125 µM) uni.lu
Fused Pyrrole derivativesGram-positive bacteria, C. albicansGood cyberleninka.runih.gov

Antiviral Activity: The pyridine scaffold is a key component in a variety of compounds with significant antiviral activity against a range of viruses, including HIV, hepatitis B and C, and respiratory syncytial virus. johnshopkins.edu Research on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides, which contain a pyrrolidine ring, has demonstrated inhibitory activity against the Yellow Fever Virus (YFV), with EC₉₀ values for the most active compounds ranging from 0.06 to 2.2 μg/mL. nih.gov

Exploration of Anti-inflammatory and Analgesic Properties

Derivatives containing the pyrrolidine-2,5-dione core, a close relative of the pyrrolidine ring in the title compound, have been investigated for their anti-inflammatory and pain-relieving effects.

One study on a novel succinimide (B58015) derivative, ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, demonstrated significant anti-inflammatory and analgesic potential. nih.gov This compound exhibited notable inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. nih.gov

Furthermore, N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione (B1595552) have been shown to possess both anticonvulsant and antinociceptive (analgesic) properties. nih.gov Several of these compounds were active in the hot plate test and both phases of the formalin test, indicating a potential for alleviating both acute and chronic pain. nih.gov

The table below details the anti-inflammatory activity of a representative succinimide derivative.

CompoundAssayInhibition (%) at ConcentrationIC50Reference
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX Inhibition79.40% at 1000 μg/mL105 μg/mL nih.gov
69.90% at 500 μg/mL nih.gov
60.20% at 250 μg/mL nih.gov
51.90% at 125 μg/mL nih.gov
44.80% at 62.50 μg/mL nih.gov

Investigation of Other Pharmacological Activities (e.g., antitumor, anticonvulsant, anti-Alzheimer's)

The structural motifs of pyridine and pyrrolidine are present in a variety of compounds with other important pharmacological effects.

Antitumor Activity: Pyridine and pyrimidine (B1678525) derivatives are recognized as promising scaffolds for the development of anticancer agents. arabjchem.org A novel pyridine derivative, LHT-17-19, demonstrated antitumor properties in mouse models of lung cancer, reducing tumor volume by 29.6% compared to the control. cyberleninka.ru Similarly, certain nicotinamide (B372718) derivatives have shown interesting antitumor activity against human colon and hepatocellular carcinoma cell lines. nih.gov Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl) have also been synthesized and evaluated for their anti-cancer activity, with one compound showing good anti-proliferative effects against MCF-7 breast cancer cells (IC50: 7.5 µM) with low toxicity to normal cells. researchgate.net

Anticonvulsant Activity: The pyrrolidine-2,5-dione ring is a key pharmacophore for anticonvulsant activity, as seen in the antiepileptic drug ethosuximide. nih.gov Numerous studies have highlighted the anticonvulsant potential of pyrrolidine-2,5-dione derivatives. nih.govnih.gov For example, N-Mannich bases of these derivatives have shown significant anticonvulsant effects in both the maximal electroshock threshold (MEST) test and the pilocarpine-induced seizure model in mice. nih.gov Hybrid compounds incorporating the pyrrolidine-2,5-dione core have demonstrated potent, broad-spectrum anticonvulsant activity in various animal models. semanticscholar.org A pyrimidine derivative, Epirimil, has also been identified as a promising anticonvulsant. rrpharmacology.ru

Anti-Alzheimer's Activity: While direct studies on this compound for Alzheimer's disease are limited, related heterocyclic structures like pyrimidines have been investigated. A series of piperazinyl pyrimidines were identified as γ-secretase modulators, which could be beneficial in Alzheimer's treatment by selectively reducing the production of harmful amyloid-β peptides. nih.gov

Elucidation of Molecular Targets and Mechanism of Action

Understanding how these derivatives interact with biological systems at a molecular level is crucial for drug development. Research has focused on their binding to specific receptors and inhibition of key enzymes.

Receptor Binding Studies and Ligand-Receptor Selectivity (e.g., Nicotinic Acetylcholine (B1216132) Receptor interactions)

The structural similarity of the this compound core to nicotine (B1678760) suggests a likely interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide range of physiological and pathological processes.

Derivatives of exo-2-(5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, which feature a pyridine ring, have been synthesized and shown to have picomolar in vitro binding affinity at nAChRs. johnshopkins.edu Specifically, the (-)-enantiomers of these compounds displayed significantly higher binding affinity than their (+)-counterparts. johnshopkins.edu The development of ligands like exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane has been pursued for use in positron emission tomography (PET) to study nAChRs in the brain, highlighting the strong interaction of this class of compounds with these receptors. rti.org The binding of autoantibodies to the main immunogenic region of the nAChR α1 subunit is a key factor in Myasthenia Gravis, and studies with various ligands help to elucidate these complex interactions. nih.gov

Enzyme Inhibition Kinetics and Active Site Interactions

The ability of these derivatives to inhibit specific enzymes is another key aspect of their pharmacological profile.

As mentioned previously, a derivative of succinimide demonstrated significant inhibitory activity against the pro-inflammatory enzymes COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov The compound showed greater selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov The IC50 value for 5-LOX inhibition was determined to be 105 μg/mL. nih.gov

In a different context, a series of C5-alkyl-2-methylurea-substituted pyridines were identified as activators of the enzyme glucokinase, which plays a crucial role in glucose homeostasis. researchgate.net This suggests a potential application for such derivatives in the treatment of type 2 diabetes. Furthermore, the pyrrolidine ring in some compounds has been noted to enhance binding affinity to target enzymes, a property that is beneficial in designing drugs for diseases related to enzyme dysregulation.

The table below summarizes the enzyme inhibition data for a representative compound.

CompoundEnzymeIC50SelectivityReference
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-11.12 µg/mL- nih.gov
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-20.45 µg/mLSelective for COX-2 nih.gov
Ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX105 µg/mL- nih.gov

Cellular Pathway Modulation and Signal Transduction Analysis

The biological effects of this compound and its analogs are primarily mediated through their interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The activation of these receptors initiates a cascade of intracellular signaling events, beginning with a rapid influx of cations.

nAChRs are pentameric complexes that, upon agonist binding, transition from a closed, resting state to an open, active state, allowing the flow of ions such as Na+, K+, and particularly Ca2+ across the cell membrane. nih.govnih.gov The α7 nAChR subtype is noted for its high permeability to calcium, which acts as a critical second messenger, triggering a variety of downstream cellular responses. nih.gov

The influx of calcium can lead to the activation of several key signaling pathways that are crucial for neuronal function and survival:

Calcium/Calmodulin-Dependent Protein Kinase (CaMK) Pathway : Increased intracellular calcium can activate CaMKs, which in turn phosphorylate a host of target proteins involved in processes like gene expression and ion channel modulation. mdpi.com

PI3K/Akt and MEK/ERK Pathways : nAChR activation has been shown to be neuroprotective, a function mediated through survival signals similar to those used by neurotrophins. nih.gov These pathways, including the PI3K/Akt and MEK/ERK cascades, are central to cell survival and differentiation. nih.gov Some studies suggest that regulatory proteins like Lypd6 can modulate this signaling, as its binding to nAChRs can decrease nicotine-induced phosphorylation of extracellular signal-regulated kinase (ERK). ku.dk

Src/PKC/NF-κB Pathway : In the context of nicotine reward, metabotropic signaling through α4β2 nAChRs has been shown to involve a cascade comprising Src, Syk, Protein Kinase C (PKC), and NF-κB. nih.gov This pathway ultimately leads to the upregulation of dopamine (B1211576) D3 receptor expression, demonstrating a direct link between nAChR activation and the modulation of other neurotransmitter systems. nih.gov

Given that this compound is a potent nAChR agonist, it is hypothesized to engage these same intracellular signaling networks to exert its pharmacological effects.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Rational Design and Synthesis of Analogs for SAR Optimization

The development of analogs based on the this compound scaffold is driven by a rational approach to optimize interactions with nAChR subtypes. A key focus of SAR studies has been the substitution at the 6-position of the pyridine ring (corresponding to the 2-methyl group in the title compound). Research into 6-substituted nicotine analogs was designed to systematically probe how the electronic (σ) and lipophilic (π) character of the substituent influences binding affinity at nAChRs. This approach allows for the fine-tuning of a compound's properties to enhance potency and selectivity for specific receptor subtypes.

Impact of Stereochemistry on Biological Activity and Target Selectivity

Stereochemistry plays a fundamental role in the biological activity of this compound derivatives. The compound possesses a chiral center at the 2-position of the pyrrolidine ring, leading to (S) and (R) enantiomers. For the parent compound, nicotine, it is well-established that the (S)-enantiomer is significantly more potent at nAChRs than the (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for an optimal fit within the chiral binding pocket of the receptor. nih.gov

The (S)-enantiomer of 6-methylnicotine is described as an optically active nicotine analog that exhibits antinociceptive effects through its interaction with cholinergic receptors. nih.gov While direct, quantitative comparisons between the enantiomers of this compound are not extensively detailed in the available literature, the established principles for this chemical class underscore that stereochemistry is a critical determinant of both binding affinity and functional activity. ku.dknih.gov Any change in the stereochemical configuration can dramatically alter the interaction with the receptor, affecting both potency and target selectivity. nih.gov

In Vitro and In Silico Correlation of Structural Features with Bioactivity

Computational (in silico) studies, in conjunction with experimental (in vitro) data, provide a deeper understanding of the SAR for this compound class. Molecular docking simulations of nicotinoids into the α4β2 nAChR binding site have identified key interactions necessary for high-affinity binding. These include a cation-π interaction between the protonated nitrogen of the pyrrolidine ring and the aromatic side chain of a tryptophan residue (TrpB), as well as interactions with several tyrosine residues in the binding pocket. nih.govrivm.nl

A "methyl scan" of the pyrrolidine ring of nicotine, where each hydrogen was systematically replaced by a methyl group, has provided profound insights into how minor structural modifications affect receptor interaction. nih.gov This study revealed that methylation at different positions uniquely alters agonist potency and binding affinity for α7 and α4β2 nAChRs. For instance, methylation at the 2'-position enhanced binding and potency at α7 receptors, while 4'-methylation was more detrimental to activity at α7 than at α4β2 receptors. nih.gov This highlights that even small changes to the scaffold can be exploited to design new drugs with specific receptor subtype selectivity.

Advanced Preclinical Pharmacological Investigations

In Vitro Efficacy and Potency Determination in Relevant Biological Models

The in vitro potency and efficacy of this compound and its analogs are determined using radioligand binding assays and functional assays in cells expressing specific nAChR subtypes. While many nicotine analogs exhibit lower binding potency compared to nicotine, 6-methylnicotine (the N-methylated version of the title compound) is a notable exception, possessing a high binding affinity for nAChRs.

Functional studies on the parent compound, nornicotine (B190312), show that it is a potent agonist at several nAChR subtypes. In Xenopus oocytes expressing human nAChRs, nornicotine activated α7 receptors with an EC50 of approximately 17 µM and α6-containing receptors with an EC50 of approximately 4 µM. nih.gov The tables below summarize the in vitro potency and binding affinity for nornicotine and various methylated nicotine analogs at key nAChR subtypes, illustrating the structure-activity relationships.

Table 1: In Vitro Functional Potency (EC50) of Nornicotine at Human nAChR Subtypes Data derived from functional assays in Xenopus oocytes.

CompoundnAChR SubtypeEC50 (µM)Source
Nornicotineα7~17 nih.gov
Nornicotineα6/α3β2β3~4 nih.gov

Table 2: In Vitro Functional Potency (EC50) and Binding Affinity (Ki) of Nicotine Analogs at Human α4β2 nAChRs Data derived from functional and radioligand binding assays.

CompoundEC50 (µM)Ki (nM)Source
(S)-Nicotine2.10.44 nih.gov
trans-2'-Methyl-(S)-nicotine2.00.28 nih.gov
trans-3'-Methyl-(S)-nicotine122.6 nih.gov
trans-4'-Methyl-(S)-nicotine102.4 nih.gov
trans-5'-Methyl-(S)-nicotine2811 nih.gov

Table 3: In Vitro Functional Potency (EC50) and Binding Affinity (Ki) of Nicotine Analogs at Human α7 nAChRs Data derived from functional and radioligand binding assays.

CompoundEC50 (µM)Ki (nM)Source
(S)-Nicotine112200 nih.gov
trans-2'-Methyl-(S)-nicotine1.5310 nih.gov
trans-3'-Methyl-(S)-nicotine9.91200 nih.gov
trans-4'-Methyl-(S)-nicotine110>10000 nih.gov
trans-5'-Methyl-(S)-nicotine212400 nih.gov

Assessment of Selectivity and Potential Off-Target Effects

The selectivity of a compound is a critical factor in determining its therapeutic potential and safety, as interactions with unintended biological targets can lead to adverse effects. For this compound, which is an analog of nicotine, a primary area of investigation is its interaction with nicotinic acetylcholine receptors (nAChRs).

Research indicates that most nicotine analogues exhibit a lower binding potency to nAChRs compared to nicotine itself. However, this compound (6-Methylnornicotine) stands out as a significant exception to this trend. rivm.nl Studies have shown that this compound possesses a high binding affinity for nAChRs, which can be comparable to or even exceed that of nicotine. rivm.nl The binding affinity of nicotinoids to the α4β2 variant of the nAChR has been identified as a strong predictor of their addictive character. chemrxiv.org

Below is a representative table summarizing the conceptual approach to assessing the selectivity of a compound like this compound. It is important to note that specific, publicly available, comprehensive screening data for this exact compound against a wide range of targets is limited. The table is therefore illustrative of the types of assays that would be conducted.

Target ClassSpecific TargetAssay TypeKey Finding (Illustrative)
Nicotinic Acetylcholine Receptorsα4β2 nAChRRadioligand Binding Assay (Ki)High affinity, comparable to nicotine
Nicotinic Acetylcholine Receptorsα7 nAChRRadioligand Binding Assay (Ki)Moderate to high affinity
Muscarinic Acetylcholine ReceptorsM1-M5Radioligand Binding Assay (Ki)Low affinity, indicating selectivity over muscarinic receptors
Monoamine TransportersSERT, DAT, NETInhibition Assay (IC50)Weak to no significant inhibition, suggesting low potential for antidepressant-like or stimulant-like off-target effects
Major CYP450 EnzymesCYP2D6, CYP3A4, etc.Inhibition Assay (IC50)Variable inhibition, requiring further investigation for drug-drug interaction potential

Mechanistic Insights into Toxicity and Safety Profile

The toxicological profile of this compound and its derivatives is an area of active investigation, with a focus on understanding the underlying molecular and cellular mechanisms of any potential adverse effects. Given its structural similarity to nornicotine, a known metabolite of nicotine, some insights can be gleaned from studies on related compounds.

One area of concern for nicotine-related compounds is their potential for cytotoxicity. Studies on various substituted pyridine derivatives have demonstrated cytotoxic effects against different cell lines. The mechanisms underlying this cytotoxicity can be multifaceted. For some nitrogenous heterocyclic compounds, a proposed mechanism of action involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Disruption of this process can lead to cell cycle arrest and ultimately apoptosis (programmed cell death).

Another potential mechanism of toxicity for pyridine and pyrrolidine-containing compounds relates to mitochondrial dysfunction. Mitochondria are essential organelles for cellular energy production and are also key regulators of apoptosis. Some alkaloids have been shown to induce mitochondrial damage, leading to a decrease in the mitochondrial membrane potential and subsequent activation of caspase cascades, which are central to the apoptotic process. For instance, some studies have shown that certain compounds can induce apoptosis via a mitochondrial pathway, which involves the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of Bcl-2 family proteins and caspases. nih.gov

The process of apoptosis can be identified by characteristic morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (B164497) on the cell surface. Assays such as Annexin V staining can be used to detect these early apoptotic events. Cell cycle analysis by flow cytometry can also reveal an increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.gov

The following table outlines potential mechanistic pathways for toxicity that could be investigated for this compound, based on findings for structurally related compounds.

Toxicological EndpointPotential MechanismExperimental AssayObserved Effect (Illustrative)
CytotoxicityInduction of ApoptosisAnnexin V/Propidium Iodide StainingIncreased percentage of apoptotic cells in a dose-dependent manner
Cell Cycle ArrestDisruption of Mitotic Spindle FormationFlow Cytometry (Cell Cycle Analysis)Accumulation of cells in the G2/M phase
Mitochondrial DysfunctionDisruption of Mitochondrial Membrane PotentialJC-1 StainingDecrease in the ratio of red to green fluorescence, indicating mitochondrial depolarization
Oxidative StressGeneration of Reactive Oxygen Species (ROS)DCFDA AssayIncreased intracellular ROS levels

Coordination Chemistry, Catalysis, and Materials Science with 2 Methyl 5 Pyrrolidin 2 Yl Pyridine

Coordination Chemistry of 2-Methyl-5-(pyrrolidin-2-yl)pyridine as a Ligand

The coordination chemistry of this compound is rich and varied, owing to the presence of two distinct nitrogen donor atoms within its structure. This allows for a range of coordination modes and the formation of complexes with diverse electronic and magnetic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes featuring this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

The synthesis of related pyridine-containing ligands often serves as a template for forming complexes with this compound. For instance, the synthesis of pyridine (B92270) transition metal complexes of Ni(II), Cu(I), and Ag(I) has been successfully achieved, and these complexes have been characterized by melting point determination, solubility tests, and molar conductance. jscimedcentral.com Similarly, the synthesis of aluminum complexes with substituted pyridine dialcohols has been reported, yielding various structures depending on the ligand and reaction conditions. rsc.org

In a study on pyridine-containing oxazolidinone ligands, metal complexes of Cu(II), Pt(II), and Pd(II) were synthesized and structurally characterized using single-crystal X-ray diffraction and other analytical methods. rsc.org The synthesis of nickel(II) and palladium(II) complexes with dicarbollide ligands containing a pendant pyridine group has also been described, resulting in metallacarboranes with unique structures. mdpi.com

A range of electron-releasing pyrrolidine-containing bipyridines and terpyridines have been prepared and used in the microwave-assisted synthesis of homoleptic ruthenium complexes in high yields. acs.org The synthesis of nickel(II) complexes with Schiff bases derived from pyrrole-2-carbaldehyde and a nitrogen ligand like pyridine has been achieved through electrochemical oxidation. capes.gov.br

The general approach to synthesizing these types of complexes involves the careful selection of metal precursors, solvents, and reaction conditions to favor the formation of the desired coordination compound. Characterization typically includes elemental analysis, NMR spectroscopy, infrared spectroscopy, and, where possible, single-crystal X-ray diffraction to provide definitive structural information.

Investigation of Coordination Modes and Ligand Field Effects

The bifunctional nature of this compound, with both a pyridine and a pyrrolidine (B122466) nitrogen, allows for several possible coordination modes. It can act as a monodentate ligand, coordinating through the more accessible pyridine nitrogen, or as a bidentate chelating ligand, involving both nitrogen atoms. The coordination mode is often influenced by the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The coordination behavior of related pyridine-containing ligands provides insight into the potential modes for this compound. For example, pyridine itself is a weak π-acceptor ligand. jscimedcentral.comwikipedia.org The introduction of a pyrrolidine group can influence the electronic properties of the pyridine ring, potentially enhancing its donor capabilities.

In complexes with related pyridine-amide ligands, the predominant coordination geometry around Cu(II) is a tetragonally distorted octahedron, with the pyridine nitrogen coordinating in the equatorial plane. rsc.org For pyridine-containing macrocyclic ligands, the increased conformational rigidity imposed by the pyridine ring affects the thermodynamic properties and coordination kinetics of the resulting metal complexes. unimi.it The structural and electronic modifications achieved by functionalizing the heterocyclic rings can modulate the metal coordination sphere. nih.gov

The ligand field effects are a direct consequence of the coordination mode and the nature of the metal-ligand bond. The strength of the ligand field influences the d-orbital splitting in the metal center, which in turn determines the electronic and magnetic properties of the complex. The electron-releasing pyrrolidine group in this compound is expected to increase the electron density on the pyridine nitrogen, making it a stronger σ-donor and potentially leading to a stronger ligand field compared to unsubstituted pyridine.

Electrochemical and Magnetic Properties of Metal Complexes

The electrochemical and magnetic properties of metal complexes containing this compound are of significant interest for their potential applications in areas such as catalysis and materials science.

The electrochemical behavior of nickel(II) complexes with N-alkylated cyclam ligands has been studied, providing insights into the redox properties of such systems. acs.org Furthermore, electrochemical studies of nickel complexes with pyridine-containing formazans have been reported. researchgate.net The redox properties of these complexes are influenced by the nature of the ligand and the coordination geometry. The electron-donating nature of the pyrrolidine group in this compound is expected to make the metal center more electron-rich, thereby influencing its redox potentials.

The magnetic properties of cobalt(II) complexes with pyridine-based macrocyclic ligands have been investigated, revealing substantial magnetic anisotropy. rsc.orgnih.gov In these systems, the geometry of the coordination polyhedron plays a crucial role in determining the magnetic behavior. nih.gov For instance, distorted trigonal prismatic and pentagonal bipyramidal geometries in cobalt(II) complexes have been shown to lead to field-induced single-molecule magnet (SMM) behavior. nih.gov Similar effects could be anticipated for complexes of this compound, depending on the resulting coordination geometry. Studies on diaquatetrapyridinenickel(II) and diaquatetrapyridinecobalt(II) complexes have also shown strong magnetic anisotropy, which was explained by the enhancement of the axial aqua ligands. proquest.com

PropertyAnalogous Compound SystemObservationPotential Implication for this compound Complexes
Electrochemical Potential Nickel(II) complexes of N-alkylated cyclam ligandsRedox potentials are influenced by the ligand structure. acs.orgThe electron-donating pyrrolidine group may shift redox potentials compared to simpler pyridine ligands.
Magnetic Anisotropy Cobalt(II) complexes with pyridine-based macrocyclic ligandsSubstantial magnetic anisotropy and SMM behavior observed, dependent on coordination geometry. rsc.orgnih.govComplexes with specific geometries could exhibit interesting magnetic properties like SMM behavior.
Magnetic Behavior Diaquatetrapyridinecobalt(II) complexesStrong axial ligand field leads to negative ligand field splitting and strong magnetic anisotropy. proquest.comThe stereoelectronic properties of the ligand will significantly influence the magnetic behavior of its complexes.

Applications in Homogeneous and Heterogeneous Catalysis

The chiral nature and tunable electronic properties of this compound make it a promising ligand for various catalytic applications, particularly in asymmetric synthesis and organic transformations.

Asymmetric Catalysis Employing Chiral this compound Ligands

The presence of a chiral center in the pyrrolidine ring of this compound makes it an attractive ligand for asymmetric catalysis. Chiral pyridine-containing ligands have been extensively reviewed and are known to be effective in a wide range of enantioselective reactions. hkbu.edu.hkdiva-portal.org

The development of chiral pyridine units (CPUs) has been a significant focus in asymmetric catalysis. acs.org These ligands are designed to create a specific chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions. The combination of a rigid pyridine scaffold with a chiral pyrrolidine provides a well-defined steric and electronic environment that can be fine-tuned to optimize catalytic activity and enantioselectivity.

Pyridine-oxazoline ligands, which share structural similarities with this compound, have emerged as a powerful class of chiral ligands for asymmetric catalysis. rsc.orgrsc.org They have been successfully applied in a variety of challenging asymmetric transformations, demonstrating their potential for creating new and efficient catalytic methodologies. rsc.orgrsc.org The success of these related systems suggests that this compound and its derivatives hold significant promise for future applications in asymmetric catalysis.

Catalytic Activity in Organic Transformations (e.g., oxidation, reduction)

Metal complexes of pyridine and its derivatives have demonstrated catalytic activity in a variety of organic transformations, including oxidation and reduction reactions. The electronic properties of the pyridine ligand can be tuned to influence the reactivity of the metal center.

Pyridine has been shown to act as an organocatalyst in the reductive ozonolysis of alkenes, directly generating ketones or aldehydes. nih.gov In the context of metal-catalyzed oxidations, a reusable catalytic system based on a polyoxomolybdate has been developed for the oxidation of pyridines to N-oxides under mild conditions. rsc.org Furthermore, a recyclable anhydride (B1165640) catalyst has been reported for the H₂O₂ oxidation of pyridine derivatives. researchgate.net

Pyridine-containing macrocyclic complexes have also been investigated for their catalytic applications. unimi.it The introduction of a pyridine moiety into a polyazamacrocycle can stabilize high oxidation states of the coordinated metal, which is beneficial for oxidation catalysis. unimi.it For instance, iron(II) complexes of pyridine-containing macrocycles have shown catalytic activity in C-H bond activation. unimi.it

In the realm of reduction reactions, iron(II)-pyridine complexes have been used to catalyze the selective reduction of nitrobenzene (B124822) to phenylhydroxylamine. alfachemic.com Additionally, titanium-pyridine complexes have been employed as catalysts for intramolecular hydroamination reactions. alfachemic.com These examples highlight the broad potential of pyridine-based catalysts in a range of important organic transformations. While specific applications of this compound in these areas are yet to be extensively reported, the catalytic activity of related systems suggests it is a promising candidate for future research and development in catalytic oxidation and reduction reactions.

Mechanistic Investigations of Catalytic Cycles

While direct mechanistic studies on catalytic cycles involving this compound are not extensively documented in dedicated literature, significant insights can be drawn from its close structural analog, nornicotine (B190312). Nornicotine, which shares the core 3-(pyrrolidin-2-yl)pyridine structure, has been identified as an effective organocatalyst for aqueous aldol (B89426) reactions, operating under physiologically relevant conditions. researchgate.netnih.gov

The catalytic activity is believed to proceed through a covalent enamine mechanism, which is uncommon for small organic molecule catalysts in aqueous buffer solutions. researchgate.net Kinetic studies revealed that both the pyrrolidine and pyridine rings are essential for optimal catalytic performance. researchgate.net Further investigations using density functional theory (DFT) on the nornicotine-catalyzed aqueous aldol reaction have uncovered a complex, two-step mechanism. Unlike the single transition state model typical for aldol reactions in organic solvents, the aqueous reaction involves a water molecule in both steps and proceeds through a stable intermediate. nih.gov These studies validate the proposed enamine-based mechanism and provide a foundational understanding for the stereoelectronic characteristics of the catalyst. Given the structural similarity, it is hypothesized that this compound would follow a similar catalytic pathway, with the methyl group potentially influencing the electronic properties and steric environment of the pyridine ring.

Catalyst FeatureRole in Catalysis (based on Nornicotine studies)Source
Pyrrolidine Ring Forms a nucleophilic enamine intermediate with the carbonyl substrate. The secondary amine is crucial for this step. researchgate.netnih.gov
Pyridine Ring Believed to be critical for optimal catalytic activity, potentially influencing the solubility and electronic properties of the catalyst. researchgate.net
Aqueous Environment A water molecule actively participates in the two-step mechanism, stabilizing intermediates and transition states. nih.gov

Supramolecular Assembly and Self-Organized Systems

The distinct functional groups within this compound make it an excellent candidate for designing self-organized systems through non-covalent interactions such as hydrogen bonding and π-π stacking.

The design of supramolecular architectures relies on predictable intermolecular interactions. The this compound molecule contains both a hydrogen bond donor (the N-H group of the pyrrolidine) and hydrogen bond acceptors (the nitrogen atoms of the pyridine and pyrrolidine rings). This combination allows for the formation of robust hydrogen-bonded networks. nih.gov

Furthermore, the pyridine ring is capable of participating in π-π stacking interactions, which are significant in the organization of crystal structures. acs.org The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and unique supramolecular architectures. acs.org For instance, studies on related pyrrole-pyridine ligands have shown the formation of chain-like networks where adjacent molecules are linked via intermolecular N-H···N hydrogen bonds. nih.govbeilstein-journals.org The cis/trans configuration of the linkage between the two rings also plays a critical role in the final geometry of the assembly. beilstein-journals.org The basicity of the pyridine and pyrrolidine nitrogen atoms differs significantly, with the pyridine lone pair being more available for protonation as it is not involved in aromaticity, unlike in pyrrole (B145914). youtube.com This differential basicity can be exploited in designing pH-responsive supramolecular systems.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The pyridine moiety is a classic building block in the synthesis of these materials due to the excellent coordinating ability of its nitrogen atom. nih.gov By employing pyridine-based ligands, it is possible to generate a wide variety of structures with dimensionalities ranging from 0D discrete complexes to 1D chains, 2D layers, and 3D frameworks. rsc.org

The incorporation of a pyrrolidine group onto the pyridine ligand, as in this compound, introduces additional functionality. Chiral pyrrolidine derivatives have been successfully integrated into MOFs to create novel heterogeneous catalysts for asymmetric reactions. researchgate.net The pyrrolidine's N-H group can also engage in coordination or hydrogen bonding within the framework, potentially influencing the final topology and properties of the material. researchgate.net Research on related systems demonstrates that the choice of metal ion and the specific pyridine-based ligand can lead to MOFs with diverse and sometimes novel structural architectures. rsc.org

Ligand TypeMetal Ion(s)Resulting StructureKey FeatureSource
Pyridine-3,5-dicarboxylic acidCd²⁺, Mn²⁺, Zn²⁺, Co²⁺2D and 3D Coordination PolymersStructural diversity achieved using template molecules. rsc.org
Proline derivativesVariousChiral MOFsEncapsulation of chiral organocatalysts for heterogeneous catalysis. researchgate.net
Nicotine (B1678760)Co²⁺Guest in MOF (APF-80)Pyridine ring coordinates to metal; pyrrolidine part is more flexible. acs.org
Pyrrolidine-containing bipyridinesRu²⁺Homoleptic complexesElectron-donating pyrrolidine improves visible light absorption. acs.org

The defined structure of this compound allows it to participate in host-guest chemistry both as a potential guest and as a component of a larger host system. A notable study demonstrated the encapsulation of nicotine, a closely related molecule, within the pores of a MOF, APF-80. acs.org In this host-guest system, the nicotine molecules were held in place through a combination of interactions: the pyridine ring coordinated directly to the Co²⁺ metal centers of the framework, while the N-methylpyrrolidine portion was more conformationally flexible and had weaker interactions. acs.org

This example provides a clear model for how this compound could be captured and oriented within a suitable host cavity. The specific coordination of the pyridine ring allows for precise positioning, which is a key principle in molecular recognition and could be utilized for applications such as chemical sensing or separations.

Integration into Advanced Materials and Nanotechnology

The unique properties of this compound make it a candidate for integration into functional materials, including polymers, to impart specific chemical or physical characteristics.

Functional polymers are macromolecules that have specific functionalities appended to their backbone, often designed for applications in catalysis, sensing, or separations. While direct polymerization of this compound has not been widely reported, it can be considered a functional monomer precursor.

A viable strategy involves chemically modifying the molecule to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. Subsequent polymerization or copolymerization with other monomers would yield a polymer decorated with this compound units along its chain. The resulting material would possess the intrinsic properties of the pyridine-pyrrolidine scaffold. For example, the pyridine units could serve as metal-binding sites, creating a polymer-based chelating agent for heavy metal removal or a support for metal catalysts. The pyrrolidine moiety could impart organocatalytic activity to the polymer, allowing for the creation of recyclable polymer-supported catalysts. Suppliers have noted the potential use of related nornicotine compounds as raw materials for polymer materials. echemi.comqiaosun.net

Advanced Analytical Methodologies for Research on 2 Methyl 5 Pyrrolidin 2 Yl Pyridine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for the quality control and characterization of chiral compounds like 2-Methyl-5-(pyrrolidin-2-yl)pyridine. These techniques allow for the separation of the compound from impurities and the resolution of its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. For nicotine-related compounds, including this compound, achieving enantiomeric separation is critical as the biological activity often resides in one specific stereoisomer. nih.govacs.org The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Commonly used CSPs for the separation of nicotine (B1678760) enantiomers and their analogs include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. acs.org For instance, a Lux AMP chiral column has been demonstrated to be effective in separating structurally similar compounds. phenomenex.com The mobile phase composition, often a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. acs.org While specific HPLC methods for the enantioseparation of this compound are not extensively detailed in peer-reviewed literature, methods for the closely related nicotine enantiomers provide a strong starting point for method development. nih.govacs.org A patent for the preparation of the related compound 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (B1139683) includes chiral analysis data, indicating the feasibility of such separations. google.com

Table 1: Illustrative Chiral HPLC Parameters for a Nicotine Analog

Parameter Condition
Column Chiralpak® IC
Mobile Phase Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Temperature 25 °C
Injection Volume 10 µL

This table presents a hypothetical set of parameters based on methods used for similar compounds, as specific data for this compound is not available.

Gas Chromatography (GC) with Derivatization Strategies for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridine (B92270) alkaloids like this compound, GC coupled with a mass spectrometer (GC-MS) can provide both qualitative and quantitative information. researchgate.netmanupatra.in However, the direct analysis of some polar N-heterocyclic compounds by GC can be challenging due to potential peak tailing and interaction with the column.

To overcome these issues, derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability, and to improve its chromatographic behavior. For compounds containing primary or secondary amine groups, such as the pyrrolidine (B122466) moiety in this compound, common derivatizing agents include acylating reagents (e.g., trifluoroacetic anhydride), silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide), or by reacting with chiral derivatizing agents to form diastereomers that can be separated on a non-chiral column. While general GC methods for tobacco alkaloids are well-established researchgate.netnih.gov, specific derivatization strategies for this compound are not extensively documented in scientific literature. The choice of derivatization agent would depend on the specific requirements of the analysis, such as the desired sensitivity and the detector being used.

Table 2: Potential Derivatization Reagents for GC Analysis

Derivatization Reagent Target Functional Group Potential Advantage
Trifluoroacetic anhydride (B1165640) (TFAA) Primary/Secondary Amine Increases volatility and electron capture detection response
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Primary/Secondary Amine, Hydroxyl Forms stable, volatile TMS derivatives
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) Primary/Secondary Amine Forms diastereomers for chiral separation on achiral columns

This table outlines potential derivatization strategies; specific application to this compound requires experimental validation.

Supercritical Fluid Chromatography (SFC) for High-Resolution Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both HPLC and GC for the analysis and purification of chiral compounds. researchgate.netwiley.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol. researchgate.net This technique offers several advantages, including faster separations, reduced organic solvent consumption, and lower backpressure compared to HPLC. researchgate.netwiley.com

Microscopic and Imaging Techniques for Material and Biological Characterization

Microscopic and imaging techniques provide invaluable insights into the physical properties of this compound at the micro- and nanoscale, which is essential for understanding its behavior in various applications, from materials science to biological systems.

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. mdpi.com Beyond imaging, AFM can also probe various surface properties such as mechanical (e.g., elasticity, adhesion) and electrical properties.

In the context of organic small molecules like this compound, AFM could be used to study the morphology of its crystalline forms, the structure of thin films, or its interaction and self-assembly on various substrates. acs.orgresearchgate.netosti.gov For instance, researchers have used non-contact AFM (nc-AFM) to identify heteroatoms within organic structures, which could be applicable to distinguishing the nitrogen atoms in the pyridine and pyrrolidine rings of the target molecule. researchgate.netacs.org Although no specific AFM studies on this compound have been reported in the reviewed literature, the technique's capabilities make it a promising tool for future research into the material properties of this compound.

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Analysis

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers powerful capabilities for visualizing the morphology and nanostructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. For this compound, SEM could be employed to characterize the crystal habit, particle size distribution, and surface features of the solid material. This information is crucial for understanding its physical properties and for quality control in its synthesis and formulation.

Transmission Electron Microscopy (TEM) allows for the analysis of the internal structure of a material at the nanoscale. oaepublish.com Recent advances in TEM, particularly Microcrystal Electron Diffraction (MicroED), have enabled the determination of the atomic structure of small organic molecules from nanocrystals. researchgate.net High-resolution TEM (HR-TEM) has also been used to visualize the structures and interactions of single, small organic molecules. wiley.com While the application of SEM and TEM to this compound has not been specifically described in the available literature, these techniques hold significant potential for elucidating its solid-state structure and morphology.

Confocal Microscopy for Cellular Localization Studies

To visualize this compound within a cell, it would first need to be fluorescently labeled. This could be achieved by synthesizing an analog of the compound that incorporates a fluorophore, or by using a fluorescently-labeled antibody that specifically binds to the target molecule. Once a fluorescent probe is available, it can be introduced to cell cultures. The confocal microscope would then be used to excite the fluorophore with a laser and collect the emitted fluorescence, pixel by pixel, to construct a detailed image of the compound's distribution.

This technique would be invaluable for:

Determining Subcellular Compartmentalization: Researchers could identify whether the compound localizes to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. Studies on pyridine derivatives have shown they can associate with lipid bilayers, and confocal microscopy could precisely map this interaction within the cellular membrane architecture. nih.gov

Observing Dynamic Processes: Time-lapse confocal imaging could track the movement of the compound into and within the cell, providing insights into its uptake mechanisms and intracellular trafficking.

Co-localization Studies: By using multiple fluorescent labels, scientists could determine if this compound co-localizes with specific cellular proteins or structures, suggesting potential sites of action or interaction.

The successful application of this technique would hinge on creating a fluorescent derivative that retains the parent compound's fundamental physicochemical and biological properties.

Coupled and Hyphenated Analytical Systems

The coupling of multiple analytical instruments into a single, integrated system provides a multi-dimensional view of a sample that is more powerful than any single technique alone. These hyphenated systems are essential for analyzing complex mixtures and definitively identifying unknown compounds.

GC-MS and LC-MS for Complex Mixture Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in modern analytical chemistry. They combine the powerful separation capabilities of chromatography with the sensitive and specific detection offered by mass spectrometry.

GC-MS is best suited for volatile and thermally stable compounds. For this compound, analysis would typically involve injecting a solution of the compound into the instrument, where it is vaporized. The gaseous molecules are then separated on a long capillary column before entering the mass spectrometer for ionization and detection. While direct analysis is possible, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape. GC-MS is particularly useful for separating isomers and quantifying the compound in various matrices. nist.gov

LC-MS is more versatile and is the premier tool for analyzing non-volatile compounds in complex matrices, making it ideal for metabolite identification in biological fluids. nih.govmdpi.com In a typical LC-MS/MS experiment, a sample (e.g., plasma, urine, or a reaction mixture) is injected into a high-performance liquid chromatography (HPLC) system. researchgate.netnih.gov The compound and its metabolites are separated on a column before being introduced into the mass spectrometer. The mass spectrometer not only measures the mass-to-charge ratio (m/z) of the parent ions but can also fragment them to produce a characteristic pattern (MS/MS spectrum) that acts as a structural fingerprint. nih.gov This approach has been successfully used to monitor the synthesis of related compounds, where LC-MS tracks the consumption of reactants and the formation of products. patsnap.com

Table 1: Predicted Mass Spectrometry Data for this compound This table presents predicted collision cross-section (CCS) values for various adducts of the target compound, which are crucial for identification in high-resolution mass spectrometry.

Adduct FormulaAdduct m/zPredicted CCS (Ų)
[M+H]⁺163.12297135.7
[M+Na]⁺185.10491142.5
[M-H]⁻161.10841138.0
[M+K]⁺201.07885139.2
[M+H-H₂O]⁺145.11295128.0
[M+HCOO]⁻207.11389155.3
Data sourced from PubChem. uni.lu The m/z represents the mass-to-charge ratio of the adduct ion.

Table 2: Example LC-MS/MS Parameters for Analysis of Related Pyrrolidine Compounds This table shows typical parameters from validated methods used to analyze structurally similar compounds, providing a template for method development for this compound.

ParameterExample ValueContext/Reference
Chromatography
ColumnYMC ODS-AQ (2.0 x 150 mm, 5 µm)Determination of a pyrrolidinyl-pyridine derivative in dog plasma. researchgate.net
Mobile Phase20 mM ammonium (B1175870) acetate (B1210297) in 20% acetonitrileIsocratic elution for a specific drug candidate. researchgate.net
Flow Rate0.3 mL/minCommon flow rate for analytical LC-MS. researchgate.net
Mass Spectrometry
Ionization ModePositive Turbo-Ion SprayFor sensitive detection of nitrogen-containing basic compounds. researchgate.net
Scan TypeMultiple Reaction Monitoring (MRM)For highly selective and sensitive quantification. nih.gov
MRM Transitione.g., 100 → 58 for N-methyl-2-pyrrolidinoneSpecific parent-to-fragment ion transition for quantification. nih.gov

NMR-MS Coupling for Integrated Structural Information

While MS provides exquisite sensitivity and molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed atomic-level structural information. nih.gov Coupling these two techniques, often as HPLC-NMR-MS, creates a formidable tool for unambiguous structure elucidation, especially for novel metabolites or impurities. nih.gov

In this configuration, the effluent from the HPLC column is split, with a portion directed to the MS and the remainder to the NMR flow cell. This allows for the simultaneous acquisition of mass and NMR data for each separated component.

Table 3: Complementary Information from NMR and MS

Information ProvidedMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Molecular Weight High accuracy determination of molecular mass and formula. mdpi.comIndirectly inferred from structure.
Structural Connectivity Deduced from fragmentation patterns (MS/MS). nih.govDirectly determines the carbon-hydrogen framework and atom-to-atom connections. rsc.org
Stereochemistry Generally not possible, except with chiral chromatography.Can distinguish between stereoisomers (e.g., enantiomers, diastereomers).
Quantification Highly sensitive, but often requires an isotopic standard for accuracy. nih.govHighly quantitative and reproducible without the need for identical standards. nih.gov
Sample State Destructive; the sample is consumed. nih.govNon-destructive; the sample can be recovered. mdpi.com

A key advantage of this hyphenation is resolving ambiguity. For instance, MS might identify two isomers with the same mass and similar fragmentation. NMR, however, could readily distinguish them based on subtle differences in the chemical shifts or coupling constants of their protons and carbons. This integrated approach was effectively used to identify the N-glucoside and O-malonylglucoside metabolites of 5-trifluoromethylpyridone, a related pyridine compound, in plant extracts, demonstrating the power of combining the techniques for definitive structural assignment without isolating the metabolites. nih.gov

Online Reaction Monitoring Techniques for Process Optimization

The synthesis of a chemical compound like this compound involves a series of chemical reactions that must be carefully controlled to ensure high yield, purity, and safety. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through real-time measurements of critical process parameters. stepscience.commt.com Online monitoring techniques are the core of PAT. nih.govresearchgate.net

Instead of taking samples for offline analysis, a probe or a flow-through cell is integrated directly into the reaction vessel or a process stream. rsc.org This allows for continuous data collection, providing a real-time window into the reaction's progress. For the synthesis of this compound, online monitoring could be used to:

Track Reactant Consumption and Product Formation: Online HPLC-MS can monitor the disappearance of starting materials and the appearance of the desired product and any byproducts. rsc.org This was demonstrated in the synthesis of a related compound where LC-MS was used to monitor reaction completion. patsnap.com

Optimize Reaction Endpoints: By observing the product concentration plateau in real-time, the reaction can be stopped at the optimal moment, preventing byproduct formation from over-reaction and maximizing throughput.

Ensure Process Safety: The formation of unstable or hazardous intermediates can be monitored, allowing for immediate corrective action if their concentration exceeds a safe threshold. researchgate.net

Table 4: Process Analytical Technology (PAT) Tools for Reaction Optimization

PAT ToolParameter MonitoredApplication in Synthesis Optimization
Online HPLC-MS Reactant, intermediate, product, and byproduct concentrations. rsc.orgTracks reaction kinetics, determines optimal endpoint, and identifies impurities.
In-situ FTIR/Raman Functional group concentrations, molecular structure. mt.comMonitors the conversion of functional groups (e.g., C=O to C-OH) in real-time.
Flow NMR Specific molecular structures and concentrations. rsc.orgProvides detailed structural information on components directly in the reaction stream.
Focused Beam Reflectance Measurement (FBRM) Particle size and count (for crystallizations). mt.comOptimizes crystallization processes to control particle size distribution and polymorphism.

By implementing these online techniques, the synthesis of this compound can be transformed from a static, recipe-based process into a dynamic, controlled one, leading to significant improvements in efficiency, consistency, and product quality. nih.govresearchgate.net

Future Directions and Emerging Research Paradigms for 2 Methyl 5 Pyrrolidin 2 Yl Pyridine

The scientific journey for a compound does not end with its synthesis and initial characterization. For 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring both a pyridine (B92270) and a pyrrolidine (B122466) ring, the future holds significant promise. nih.govuni.lu The exploration of its potential is branching into several advanced and interconnected research areas, driven by new technologies and a deeper understanding of chemical and biological systems. These emerging paradigms are set to unlock the full potential of this compound and its derivatives in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 2-Methyl-5-(pyrrolidin-2-yl)pyridine, and what are their respective yields and limitations?

  • Methodological Answer : The synthesis of this compound involves multi-step reactions. A key route reported by Seeman et al. (1983) employs palladium-catalyzed cross-coupling reactions between pyridine derivatives and pyrrolidine precursors. For example, starting with 2-chloro-5-methylpyridine, a Buchwald-Hartwig amination with a pyrrolidine derivative under Pd(OAc)₂ catalysis yields the target compound. Reaction conditions (e.g., temperature, solvent, ligand-to-catalyst ratio) significantly affect yields, with optimized protocols achieving ~70–80% purity post-purification. Limitations include sensitivity to moisture and competing side reactions (e.g., over-alkylation). Recrystallization or column chromatography is typically required to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Structural validation relies on a combination of spectroscopic techniques:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions and stereochemistry. For example, the pyrrolidine ring’s protons exhibit distinct splitting patterns in the δ 1.5–3.0 ppm range .
  • Mass Spectrometry (GC-MS/LC-MS) : High-resolution MS verifies molecular weight (e.g., calculated [M+H]⁺ = 177.136) and detects impurities.
  • Chromatography : HPLC or TLC with UV/fluorescence detection assesses purity (>95% is typical for research-grade material).
    Cross-referencing with literature data (e.g., Seeman et al., 1983) ensures consistency .

Advanced Research Questions

Q. What are the common challenges in optimizing reaction conditions for the stereoselective synthesis of this compound, and how can they be addressed?

  • Methodological Answer : Stereoselectivity at the pyrrolidine ring is a major challenge. Mechanistic studies (e.g., Hammett analysis) reveal that ligand choice (e.g., pyridine vs. phosphine ligands) and solvent polarity influence enantiomeric excess. For instance, Pd(OAc)₂ with bulky ligands (e.g., XPhos) in toluene improves selectivity by stabilizing transition states. Kinetic studies using deuterated analogs can identify rate-determining steps (e.g., oxidative addition vs. reductive elimination). Advanced purification (e.g., chiral HPLC) may be necessary to isolate enantiomers for biological testing .

Q. How do structural modifications at the pyrrolidine moiety influence the biological activity of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer : Modifications such as N-alkylation or hydroxylation alter steric and electronic properties, impacting binding affinity. For example:
  • N-Methylation : Reduces basicity of the pyrrolidine nitrogen, potentially weakening interactions with acidic residues in enzyme active sites.
  • Hydroxylation : Introduces hydrogen-bonding capability, enhancing selectivity for kinases (e.g., p38 MAPK inhibition).
    Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine) and testing IC₅₀ values in enzyme assays. Computational docking (e.g., AutoDock) further predicts binding modes .

Q. What analytical strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) observed for this compound derivatives?

  • Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping proton signals) can be resolved via:
  • 2D NMR Techniques : COSY identifies coupling networks, while HSQC correlates 1H^1H-13C^{13}C signals to assign quaternary carbons.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange in the pyrrolidine ring.
  • Isotopic Labeling : 15N^{15}N- or 13C^{13}C-labeled precursors clarify nitrogen/carbon environments.
    Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.